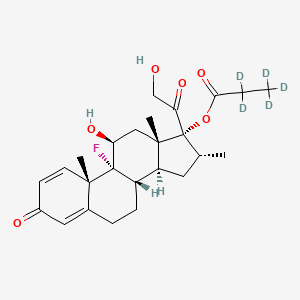

Dexamethasone 17-Propionate-d5

Description

Significance of Isotopic Labeling in Advanced Chemical and Biological Investigations

Isotopic labeling is a technique that underpins much of the precision and accuracy in modern analytical science. nih.govresearchgate.net The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates an isotopologue that is nearly identical to the unlabeled analyte in its physicochemical properties. nih.gov This similarity is crucial, especially in quantitative mass spectrometry, where deuterated compounds are widely used as internal standards. nih.govnih.gov

The fundamental advantage of using a deuterated internal standard is its ability to co-elute with the target analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. bioscientifica.com This allows it to accurately account for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in instrument response, known as matrix effects. nih.gov By adding a known quantity of the deuterated standard to a sample, researchers can normalize the signal of the analyte of interest, leading to highly accurate and precise quantification. nih.govresearchgate.net This high degree of sensitivity and specificity is essential for a wide range of applications, including pharmaceutical research, environmental monitoring, and metabolic studies. nih.govpharmaffiliates.com

Beyond quantitative analysis, isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. google.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. nih.gov By observing these changes, scientists can gain deep insights into the intricate steps of a chemical transformation or a metabolic process within a cell. bmuv.de

Historical Development and Evolution of Deuterated Corticosteroid Analogs

The story of deuterated corticosteroids is built upon the foundational discoveries of corticosteroid therapy itself. The first clinical use of an adrenocortical extract was demonstrated in 1930, and by the 1940s, the chemical structures of these vital steroid hormones were being unraveled. acs.org The landmark treatment of a rheumatoid arthritis patient with cortisone (B1669442) in 1948 ushered in a new era of anti-inflammatory medicine. acs.org Throughout the 1950s, numerous synthetic steroids, including dexamethasone (B1670325), were introduced, offering more potent therapeutic options. acs.orgacs.org

The application of deuterium to drug molecules followed several decades later. Initial studies in the 1960s and 1970s explored how deuteration could affect a drug's metabolism and duration of action. researchgate.netunimi.it The rationale was that by replacing hydrogens at sites of metabolic oxidation with deuteriums, the stronger C-D bond could slow down the metabolic breakdown of the drug. researchgate.net This could potentially lead to improved pharmacokinetic profiles, such as a longer half-life, and a reduction in the formation of toxic metabolites. fao.orgscbt.com

This "deuterium switch" strategy gained significant momentum in the 21st century, culminating in the first FDA approval of a deuterated drug, deutetrabenazine, in 2017. researchgate.net In parallel with the development of deuterated drugs for therapeutic use, the analytical chemistry field increasingly relied on deuterated compounds as internal standards for quantitative bioanalysis. bioscientifica.comscbt.com The synthesis of deuterated analogs of corticosteroids became a necessity for accurately measuring their levels and the levels of their metabolites in biological matrices like plasma and urine, driven by the need for precise pharmacokinetic studies and doping control analysis. bioscientifica.comresearchgate.net

Rationale for Dedicated Research on Dexamethasone 17-Propionate-d5 within Analytical and Mechanistic Studies

This compound is a deuterated form of Dexamethasone 17-Propionate, which is a metabolite of the potent synthetic corticosteroid Dexamethasone Dipropionate. pharmaffiliates.comntu.edu.sg The rationale for its use in scientific research is multifaceted and directly linked to the principles of isotopic labeling.

Primarily, this compound serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comscbt.com When studying the metabolism of Dexamethasone Dipropionate, it is crucial to accurately measure the formation of its various metabolites, including the 17-propionate monoester. By spiking a biological sample with a known amount of this compound, analytical chemists can precisely quantify the concentration of the endogenously formed Dexamethasone 17-Propionate, correcting for any analytical variability. bioscientifica.comresearchgate.net This is critical for understanding the drug's pharmacokinetic profile.

Furthermore, the metabolism of dexamethasone itself is complex, involving processes such as hydroxylation and oxidation at various positions on the steroid skeleton, including at C17. nih.gov The use of specifically labeled compounds like this compound can aid in mechanistic studies to probe these metabolic pathways. For instance, comparing the metabolic fate of the deuterated versus non-deuterated compound can provide clues about the enzymes involved and the rate-limiting steps in its biotransformation. nih.gov

The stability of such standards is also a key consideration. Research has shown that deuterated propionate (B1217596) esters of corticosteroids can undergo hydrolysis during sample treatment, which must be accounted for in analytical method development. acs.org The dedicated synthesis and availability of high-purity this compound for research purposes underscores its importance in ensuring the reliability and accuracy of bioanalytical data and in advancing our understanding of corticosteroid metabolism. pharmaffiliates.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione-d5 | |

| Molecular Formula | C₂₅H₂₈D₅FO₆ | |

| Molecular Weight | 453.56 g/mol | |

| CAS Number | 15423-89-9 (Unlabeled) | pharmaffiliates.com |

| Category | Stable Isotope, Metabolite, Pharmaceutical Standard | pharmaffiliates.com |

| Application | Labeled metabolite of Dexamethasone Dipropionate | pharmaffiliates.com |

Table 2: Key Research Applications of Deuterated Steroids

| Application Area | Description | Key Advantages | Example Compound(s) | Source(s) |

| Quantitative Bioanalysis | Used as internal standards in mass spectrometry to accurately measure concentrations of steroids and their metabolites in biological fluids (e.g., plasma, urine). | Corrects for matrix effects, improves accuracy and precision, high sensitivity. | Dexamethasone-d4 (B1163419), Cortisol-d4, Betamethasone 17-propionate-d5 | bioscientifica.comresearchgate.net |

| Metabolic Pathway Elucidation | Tracing the fate of a steroid through metabolic pathways to identify metabolites and understand enzymatic processes. | Allows differentiation from endogenous compounds, helps identify sites of metabolism. | Deuterated Dexamethasone | nih.gov |

| Pharmacokinetic (PK) Studies | Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. | Enables precise measurement of drug and metabolite levels over time, can modify PK profile (Kinetic Isotope Effect). | Deuterated drug analogues | fao.orgscbt.com |

| Mechanistic Studies | Investigating the step-by-step mechanism of chemical or enzymatic reactions by observing the Kinetic Isotope Effect (KIE). | Slower C-D bond cleavage provides insight into rate-determining steps of a reaction. | General deuterated organic compounds | nih.gov |

| Doping Control | Unambiguous identification and quantification of prohibited synthetic steroids in athletes. | High specificity and reliability, recommended by anti-doping agencies. | Deuterated and ¹³C-labeled steroids |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H33FO6 |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |

InChI Key |

ITYMTTQVNYAJAA-HBOHDMCUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation into Steroid Scaffolds

Strategies for Selective Deuteration of Dexamethasone (B1670325) 17-Propionate-d5

The synthesis of Dexamethasone 17-Propionate-d5 involves the specific introduction of five deuterium (B1214612) atoms into the 17-propionate ester group. This requires a targeted synthetic approach that focuses on the esterification step.

The most direct pathway to this compound involves the selection of Dexamethasone as the primary precursor and a deuterated propionylating agent. The core of this strategy is the esterification of the tertiary hydroxyl group at the C17 position of the Dexamethasone scaffold.

The chemical reaction pathway is an esterification reaction. Dexamethasone is reacted with a deuterated propionylating agent, such as Propionic-d5 Anhydride or Propionyl-d5 Chloride. The reaction is typically carried out in the presence of a base catalyst, like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), in an aprotic solvent. The deuterium atoms are pre-installed on the propionyl group, ensuring that the labeling is confined to the desired ester side chain.

Table 1: Key Reagents for Synthesis of this compound

| Reagent Role | Compound Name | Purpose |

|---|---|---|

| Steroid Precursor | Dexamethasone | Provides the core steroid scaffold. |

| Deuterating Agent | Propionic-d5 Anhydride | Introduces the deuterium-labeled propionyl group. |

| Catalyst | Pyridine / DMAP | Facilitates the esterification reaction. |

Optimizing the synthesis is crucial for maximizing the chemical yield and ensuring high isotopic purity (i.e., the percentage of molecules that correctly incorporate all five deuterium atoms). Key parameters for optimization include reaction temperature, reaction time, and the stoichiometry of the reactants.

Temperature and Time: Esterification of the sterically hindered 17-hydroxyl group of Dexamethasone can be slow. Careful control of temperature is required to drive the reaction to completion without causing side reactions or degradation of the steroid. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Reagent Purity: The isotopic enrichment of the deuterated propionylating agent must be very high (>98%) to achieve high isotopic purity in the final product.

Purification: Post-reaction workup involves quenching the reaction, extraction, and purification. Column chromatography is commonly employed to isolate the this compound from unreacted Dexamethasone and other byproducts, ensuring high chemical purity.

Detailed research findings indicate that using a slight excess of the deuterating agent and a suitable catalyst can drive the reaction to near completion, resulting in high yields. Isotopic purity is primarily dependent on the quality of the starting deuterated reagent.

A modern and efficient approach for deuteration is the use of ultrasound-assisted microcontinuous processes. researchgate.net This technology has been shown to facilitate the selective and rapid deuteration of steroid hormones with high efficiency. researchgate.net

In this method, a solution of the steroid precursor and a deuterium source is passed through a microreactor that is subjected to ultrasonic irradiation. The ultrasound waves create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and dramatically accelerates the rate of chemical reactions, including hydrogen-deuterium exchange. researchgate.netmdpi.com

Table 2: Advantages of Ultrasound-Assisted Deuteration

| Feature | Description | Reference |

|---|---|---|

| Efficiency | Achieves high deuterium incorporation (up to 99%) and selectivity (up to 98%). | researchgate.net |

| Speed | Significantly reduces reaction times compared to conventional batch methods. | researchgate.net |

| Sustainability | Allows for the reuse of deuterated solvents, making the process more economical and environmentally friendly. | researchgate.net |

| Mild Conditions | Reactions can often be carried out at room temperature, preserving the integrity of complex steroid structures. | researchgate.net |

While direct application to the propionylation step is less common, this technique is highly relevant for deuterating the steroid scaffold itself, offering a powerful tool for creating novel labeled steroids. researchgate.net

Isotopic Exchange Mechanisms in the Synthesis of this compound

While the "-d5" designation points to labeling on the propionate (B1217596) chain, the broader field of deuterated steroid synthesis involves sophisticated isotopic exchange mechanisms to label the steroid scaffold itself. These methods are essential for creating tracers to study the metabolism of the entire steroid molecule.

Regioselectivity—the ability to introduce deuterium at specific positions on the steroid's carbon skeleton—is a significant challenge. Various methods have been developed to achieve this control.

One common strategy involves acid or base-catalyzed exchange. nih.govnih.gov For instance, hydrogens on carbons adjacent to a ketone group (alpha-hydrogens) are acidic and can be exchanged for deuterium in the presence of a deuterated base (e.g., NaOD) in a deuterated solvent (e.g., MeOD). nih.gov This allows for specific labeling at positions like C2, C4, and C6 in many steroids. Another technique involves using deuterated trifluoroacetic acid, which can facilitate regioselective exchange at specific positions on the aromatic ring of estrogen-like steroids. nih.gov

Both catalytic and non-catalytic methods are employed to incorporate deuterium into steroid scaffolds.

Catalytic Techniques:

Heterogeneous Catalysis: Platinum-on-charcoal is a classic catalyst used with deuterated acetic acid to introduce deuterium atoms into steroids. acs.org This method, however, can sometimes lack selectivity.

Homogeneous Catalysis: Transition metal catalysts, such as those based on rhodium, iridium, and silver, offer more controlled deuteration. acs.orgescholarship.org Silver-catalyzed C-H bond deuteration has been shown to be effective for selectively labeling five-membered aromatic heterocycles and can be applied to complex pharmaceuticals. escholarship.org These catalysts can activate specific C-H bonds, allowing for precise deuterium incorporation under milder conditions.

Biocatalysis: Enzymes like hydroxysteroid dehydrogenases (HSDHs) can be used for highly selective deuteration. nih.gov By using a deuterium source like sodium borodeuteride (NaBD4) as a cofactor mimic, these enzymes can deliver deuterium to a specific face of the steroid at a precise location.

Non-Catalytic Techniques:

Reductive Deuteration: This involves the reduction of a functional group using a deuterated reducing agent. A common example is the reduction of a ketone to a hydroxyl group using sodium borodeuteride (NaBD4), which introduces a deuterium atom at the carbon bearing the new hydroxyl group. nih.govresearchgate.net

Base-Catalyzed Exchange: As mentioned, strong deuterated bases can remove acidic protons, which are then replaced by deuterium from the solvent. This is effective for positions alpha to carbonyls. nih.gov

Acid-Catalyzed Exchange: Deuterated acids can catalyze exchange at specific positions, particularly on unsaturated or aromatic steroid systems. nih.gov

Table 3: Comparison of Deuteration Techniques for Steroid Scaffolds

| Technique | Type | Common Reagents | Selectivity | Key Features |

|---|---|---|---|---|

| Metal-Catalyzed Exchange | Catalytic | Pt/C, RhCl(PPh3)3, Ag2CO3 | Variable to High | Can activate unreactive C-H bonds. acs.orgacs.orgescholarship.org |

| Enzyme Catalysis | Catalytic | HSDHs, NaBD4 | Very High | Offers exceptional regio- and stereoselectivity. nih.gov |

| Reductive Deuteration | Non-Catalytic | NaBD4, LiAlD4 | High (at reduction site) | Reduces ketones, aldehydes, or esters while adding deuterium. nih.gov |

| Base-Catalyzed Exchange | Non-Catalytic | NaOD, MeOD | High (at acidic sites) | Effective for positions adjacent to carbonyls. nih.gov |

| Acid-Catalyzed Exchange | Non-Catalytic | D-TFA, DCl | Moderate to High | Useful for specific unsaturated systems. nih.gov |

Advanced Characterization Techniques for Deuterium Localization and Purity Assessment

Following synthesis, it is critical to confirm the successful incorporation of deuterium and to assess the isotopic purity and distribution within the molecule. A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose. nih.gov

Spectroscopic Confirmation of Deuterium Incorporation (e.g., NMR, HRMS, IR)

Spectroscopic analysis provides definitive evidence of deuterium incorporation by detecting the physical changes that the isotope imparts on the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of deuterium atoms.

¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or show a significantly reduced integration value. wikipedia.org This provides direct evidence of successful deuteration at a specific site.

²H NMR: Deuterium NMR is used to directly observe the incorporated deuterium atoms. A deuterated compound will exhibit a distinct peak in the ²H NMR spectrum at a chemical shift similar to its proton analogue, confirming the presence and chemical environment of the deuterium. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy can detect the presence of C-D bonds. The stretching vibration of a C-D bond occurs at a lower frequency (typically around 2100-2300 cm⁻¹) compared to a C-H bond (around 2800-3000 cm⁻¹). acs.orgyoutube.com This is due to the greater mass of the deuterium atom. The appearance of a new band in this characteristic C-D stretching region of the IR spectrum provides clear evidence of deuteration. researchgate.net

Table 1: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Signal | Disappearance/reduction of signals corresponding to the 5 protons on the propionate group. |

| ²H NMR | Signal | Appearance of signals in the region corresponding to the propionate group. wikipedia.org |

| HRMS | Molecular Ion (M+H)⁺ | Mass shift of +5 compared to the unlabeled analogue. |

| IR Spectroscopy | Vibrational Band | Appearance of new C-D stretching bands around 2100-2300 cm⁻¹. acs.org |

Quantitative Analysis of Isotopic Enrichment and Distribution

Quantitative analysis is crucial to determine the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms.

Mass Spectrometry: HRMS is the primary technique for quantifying isotopic enrichment. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the unlabeled compound (M), the desired deuterated compound (M+5 for d5), and other partially deuterated species (M+1, M+2, etc.) can be determined. rsc.orgalmacgroup.com The isotopic enrichment is calculated from the ratio of the peak intensity of the desired labeled ion to the sum of intensities of all related isotopic ions.

| IR | Confirmation of C-D bond presence. | Simple and rapid confirmation of deuteration. osti.gov | Not suitable for localization or precise quantification of enrichment. |

Advanced Analytical Methodologies Employing Dexamethasone 17 Propionate D5 As a Research Standard

Principles and Applications of Isotope Dilution Mass Spectrometry in Steroid Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the highly accurate and precise quantification of analytes. nist.gov The technique involves the addition of a known amount of an isotopically labeled version of the analyte—such as Dexamethasone (B1670325) 17-propionate-d5—to a sample. sigmaaldrich.com This "isotope-dilution standard" (IDS) serves as an internal calibrant. sigmaaldrich.comusgs.gov Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences similar behavior during sample preparation, extraction, chromatography, and ionization. sigmaaldrich.comdshs-koeln.de By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, it is possible to accurately determine the concentration of the analyte, effectively correcting for procedural losses and variations. sigmaaldrich.com

Role of Deuterated Internal Standards in Minimizing Matrix Effects and Ion Suppression

A primary challenge in liquid chromatography-mass spectrometry (LC-MS) analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. dshs-koeln.dechromatographyonline.comnih.gov This phenomenon can significantly compromise the accuracy and reproducibility of quantitative methods. nih.gov

Stable isotope-labeled internal standards (SIL-IS), such as Dexamethasone 17-propionate-d5, are the preferred tool for compensating for matrix effects. dshs-koeln.denih.gov The SIL-IS and the analyte exhibit nearly identical physicochemical properties, causing them to behave similarly during extraction and co-elute during chromatography. sigmaaldrich.comchromatographyonline.com As they enter the mass spectrometer's ion source at the same time, they are subjected to the same degree of ion suppression or enhancement from the matrix. chromatographyonline.combris.ac.uk By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is effectively nullified, leading to more accurate and reliable quantification. dshs-koeln.dechromatographyonline.com Studies on various steroids have demonstrated that this approach can effectively reduce ion suppression and improve data quality. mdpi.com

Methodological Considerations for Accurate and Precise Quantitation

For an SIL-IS to effectively correct for variations, it is crucial that it behaves as identically to the analyte as possible. A key consideration is the complete co-elution of the analyte and the internal standard peaks. chromatographyonline.combris.ac.uk Even minor chromatographic separation between the two can result in them experiencing different matrix effects, leading to inaccurate results. chromatographyonline.com Therefore, method development must ensure that the chosen chromatographic conditions achieve complete peak overlap. bris.ac.uk

The choice of the labeled standard is also critical. While deuterated standards are common, their chromatographic behavior can sometimes differ slightly from their non-deuterated counterparts due to isotopic effects, potentially leading to partial separation. chromatographyonline.combris.ac.uk In such cases, ¹³C or ¹⁵N labeled standards may offer a closer chromatographic match. chromatographyonline.com Furthermore, the stability of the isotopic label is paramount; care must be taken to select standards where the labels are not susceptible to exchange during sample processing. sigmaaldrich.com The use of an appropriate SIL-IS for each analyte is considered best practice for achieving the highest levels of accuracy and precision in steroid quantification. dshs-koeln.denih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Steroid Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior sensitivity, specificity, and capability for multi-analyte quantification. nih.govmdpi.com The development of robust LC-MS/MS methods is a meticulous process involving the optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation.

Chromatographic Separation Parameters and Optimization Strategies

The goal of chromatographic separation in steroid analysis is to resolve the target analytes from isobaric interferences and matrix components to ensure accurate detection. Reversed-phase chromatography using C8 or C18 columns is commonly employed for this purpose. nih.govnih.govresearchgate.net

Optimization involves adjusting mobile phase composition, gradient elution programs, and flow rates. Mobile phases typically consist of aqueous solutions (often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and organic solvents such as methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.netrsc.org Gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate a wide range of steroids with varying polarities within a reasonable run time. nih.govrsc.org

Table 1: Examples of Chromatographic Parameters for Steroid Analysis

| Parameter | Study 1 researchgate.net | Study 2 nih.gov | Study 3 rsc.org |

|---|---|---|---|

| Column | C18 (50 x 3 mm, 5 µm) | Agilent Poroshel 120 C18 (2.1 x 75 mm, 2.7 µm) | Acquity C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile | Methanol |

| Flow Rate | 0.500 mL/min | Isocratic Flow | 0.5 mL/min |

| Elution Type | Isocratic | Isocratic | Gradient |

Mass Spectrometric Detection Strategies for this compound and Related Analytes

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for steroid detection. Electrospray ionization (ESI) is a commonly used ionization technique, though atmospheric pressure chemical ionization (APCI) can also be employed. rsc.orgnih.gov Detection is typically performed in positive ion mode. nih.gov

The most widely used detection strategy is Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. rsc.orgnih.gov This highly selective technique filters out background noise, enhancing sensitivity and confirming the identity of the analyte. For dexamethasone, a common transition monitored is m/z 393 → 373. researchgate.net The corresponding deuterated standard, such as Dexamethasone-d5 (B563859), would have a mass shift, allowing for its simultaneous but distinct detection. rsc.org

Table 2: Example of Mass Spectrometric Parameters for Dexamethasone

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Dexamethasone | 393 | 373 | Positive ESI | researchgate.net |

Method Validation Parameters: Linearity, Precision, Accuracy, and Robustness

To ensure that an analytical method is fit for its intended purpose, it must undergo rigorous validation in accordance with established guidelines. Key validation parameters include linearity, precision, accuracy, and robustness. nih.gov

Linearity assesses the relationship between the concentration of the analyte and the instrument's response over a defined range. It is typically evaluated by the coefficient of determination (r²), with values >0.99 considered excellent. nih.govdoaj.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at both intra-day and inter-day levels. nih.govmdpi.comnih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies in spiked matrix samples and expressed as a percentage of the nominal value or as relative error (RE). nih.govnih.gov

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. nih.gov

Table 3: Summary of Method Validation Data from Steroid Analysis Studies

| Parameter | Acceptance Criteria (Typical) | Reported Value (Example 1) nih.gov | Reported Value (Example 2) nih.gov | Reported Value (Example 3) doaj.org |

|---|---|---|---|---|

| Linearity (r²) | >0.99 | Not Specified | 0.908 - 0.999 | >0.986 |

| Intra-assay Precision (CV%) | <15-20% | 4.1% | <11.5% | <15% |

| Inter-assay Precision (CV%) | <15-20% | 2.9% | 3.5% - 12.2% | <15% |

| Accuracy / Recovery (%) | 80-120% | 96% - 100% | 90% - 110% | Bias of 6-15% |

Application of this compound in Bioanalytical Research

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Dexamethasone 17-Propionate, serves as an ideal internal standard for the accurate quantification of Dexamethasone 17-Propionate and other related steroid esters in complex biological matrices. Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in extraction efficiency.

Sample Preparation Techniques for Complex Biological Matrices (e.g., animal tissues, in vitro cell cultures)

The accurate quantification of steroid analogs in biological matrices necessitates robust and efficient sample preparation to remove interfering substances such as proteins, lipids, and salts. The choice of technique depends on the specific matrix and the physicochemical properties of the analytes.

Animal Tissues:

For the analysis of steroid esters in animal tissues, such as liver, muscle, or adipose tissue, homogenization is the initial and critical step. Tissues are typically homogenized in a suitable buffer to create a uniform suspension. Subsequently, one of the following extraction techniques is commonly employed:

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from complex samples. For steroid analysis, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are often utilized. The homogenized tissue sample, after protein precipitation, is loaded onto the conditioned cartridge. Interfering substances are washed away, and the analytes of interest are then eluted with an organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases. For steroids, a common approach involves extraction from the aqueous homogenate into an organic solvent like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane (B92381) and ethyl acetate.

Protein Precipitation (PPT): This is a simpler and faster method, often used for high-throughput analysis. A water-miscible organic solvent, such as acetonitrile or methanol, is added to the tissue homogenate to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected for analysis. This compound is added to the sample prior to homogenization or extraction to account for any analyte loss during these steps.

Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis in Animal Tissue

| Technique | Advantages | Disadvantages | Typical Recovery (%) |

| Solid-Phase Extraction (SPE) | High selectivity, good concentration factor, cleaner extracts. | Can be time-consuming and require method development. | 85-110 |

| Liquid-Liquid Extraction (LLE) | High recovery, effective for a wide range of analytes. | Can be labor-intensive and use large volumes of organic solvents. | 80-105 |

| Protein Precipitation (PPT) | Fast, simple, and cost-effective. | May result in less clean extracts and significant matrix effects. | 70-95 |

In Vitro Cell Cultures:

For the analysis of intracellular steroid concentrations in cultured cells, the sample preparation process involves cell lysis followed by extraction.

Cell Harvesting and Lysis: Adherent cells are first washed with phosphate-buffered saline (PBS) to remove any residual media. The cells are then detached, often using trypsin or a cell scraper. Both adherent and suspension cells are then pelleted by centrifugation. Cell lysis is typically achieved by adding a hypotonic buffer, sonication, or freeze-thaw cycles.

Extraction: Following lysis, the extraction of steroids is performed using methods similar to those for animal tissues, with LLE and PPT being the most common. The addition of this compound at the lysis stage is crucial for accurate quantification.

Table 2: Sample Preparation Workflow for In Vitro Cell Cultures

| Step | Description |

| 1. Cell Culture | Grow cells to desired confluency or density. |

| 2. Harvesting | Wash with PBS, detach (if adherent), and pellet cells. |

| 3. Lysis | Resuspend cell pellet in lysis buffer containing this compound. |

| 4. Extraction | Perform LLE or PPT to separate steroids from cellular debris. |

| 5. Analysis | Analyze the resulting extract by LC-MS/MS. |

Quantification of Endogenous and Exogenous Steroid Analogs in Animal Models and In Vitro Systems

LC-MS/MS is the gold standard for the sensitive and specific quantification of steroid hormones and their analogs in bioanalytical research. The use of a stable isotope-labeled internal standard like this compound is integral to achieving accurate and precise results.

In a typical workflow, a known amount of this compound is spiked into the unknown sample and a series of calibration standards. The samples are then subjected to the appropriate sample preparation procedure. During LC-MS/MS analysis, the instrument is set to monitor specific precursor-to-product ion transitions for both the analyte of interest and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Research Findings:

While specific studies detailing the use of this compound are not widely published, the principles of its application can be inferred from numerous studies on the quantification of other corticosteroids using their respective deuterated internal standards. For instance, in studies quantifying dexamethasone in plasma and tissue, dexamethasone-d4 (B1163419) or dexamethasone-d5 are commonly used internal standards. These studies consistently demonstrate high accuracy and precision, with recovery rates typically between 85% and 115% and coefficients of variation (CV) below 15%.

Table 3: Representative Validation Parameters for the Quantification of a Steroid Analog using a Deuterated Internal Standard (IS)

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1.0 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Accuracy (% Bias) | Within ±15% of nominal value | ± 10% |

| Matrix Effect (%) | 85-115% | 90-110% |

| Recovery (%) | Consistent and reproducible | 85-105% |

The application of this compound allows researchers to confidently quantify not only its direct unlabeled counterpart but also other structurally similar steroid esters. This is particularly valuable in pharmacokinetic studies in animal models, where the metabolism of an administered steroid ester can be tracked over time, and in in vitro studies investigating the cellular uptake and metabolism of these compounds. The use of a deuterated internal standard ensures that the data generated is reliable and can be confidently interpreted to advance our understanding of the biological activity of these important therapeutic agents.

Mechanistic and Metabolic Investigations Using Dexamethasone 17 Propionate D5 As a Tracer

In Vivo Pharmacokinetic and Metabolic Tracer Studies in Animal Models

The use of Dexamethasone (B1670325) 17-Propionate-d5 in animal models provides critical data on its absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism context.

Tracer studies in species such as rats and cattle allow for detailed characterization of the pharmacokinetic profile of dexamethasone. uliege.benih.gov Following administration, Dexamethasone 17-Propionate-d5 is absorbed into the systemic circulation, distributed to various tissues, metabolized, and ultimately excreted.

Absorption: Following intramuscular administration in rats, dexamethasone is absorbed rapidly, with a reported absorption half-life of approximately 14 minutes. nih.gov

Distribution: The compound distributes throughout the body. The volume of distribution for dexamethasone in rats is approximately 0.78 L/kg. nih.gov

Metabolism: As seen in in vitro models, the compound is extensively metabolized in the liver and other tissues.

Excretion: The metabolites of dexamethasone are cleared from the body primarily through urine and bile. mdpi.com Studies using radiolabeled dexamethasone in cattle showed that between 22.6% and 36.4% of the radioactivity was recovered in the urine. uliege.be

The table below summarizes key pharmacokinetic parameters of dexamethasone observed in animal studies.

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Terminal Half-life (t1/2) | Rat | 2.3 h | nih.gov |

| Plasma Half-life (t1/2) | Cattle | 5.16 h | uliege.be |

| Volume of Distribution (Vd) | Rat | 0.78 L/kg | nih.gov |

| Clearance (CL) | Rat | 0.23 L/h/kg | nih.gov |

| Bioavailability (Intramuscular) | Rat | 86% | nih.gov |

A key application of this compound is in comparative metabolic studies. By co-administering the deuterated (d5) tracer with the non-deuterated (d0) compound, researchers can use mass spectrometry to simultaneously track and quantify the metabolic fate of both substances. Since the d5-label on the propionate (B1217596) ester does not impart a significant kinetic isotope effect on the metabolism of the steroid core, the metabolic profile of the tracer accurately reflects that of the parent drug. nih.gov

This approach is particularly useful for investigating inter-species differences in metabolism. Research has shown that both quantitative and qualitative differences exist in dexamethasone metabolism across various mammalian species. nih.govdrugbank.com For instance, while the male rat provides a metabolic profile that is reasonably close to that of humans, the hamster exhibits much more extensive 6-hydroxylation, making it a potential model for studying CYP3A activity. drugbank.com Using a d5-tracer would allow for a precise side-by-side comparison of metabolite ratios in different species under identical experimental conditions.

The following table illustrates a hypothetical comparison of the relative abundance of major dexamethasone metabolites across different species, as could be determined using a d5-tracer study.

| Metabolite | Human | Male Rat | Hamster |

|---|---|---|---|

| 6β-hydroxy-dexamethasone | +++ | ++ | ++++ |

| 6α-hydroxy-dexamethasone | + | + | ++ |

| 9αF-A (Side-chain cleavage) | ++ | ++ | + |

Relative abundance denoted from + (low) to ++++ (high).

Investigation of Kinetic Isotope Effects on Biotransformation and Disposition

The use of isotopically labeled compounds, such as this compound, is a cornerstone in elucidating the metabolic fate of drugs. The primary principle underlying this application is the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium (B1214612) atom can significantly slow the rate of chemical reactions that involve the breaking of the carbon-hydrogen (C-H) bond. wikipedia.orgscirp.org The carbon-deuterium (C-D) bond is stronger and more stable than the C-H bond due to the greater mass of deuterium. scirp.orgjuniperpublishers.com Consequently, enzymatic processes that target a deuterated position for metabolism, such as hydroxylation or oxidation, will proceed at a slower rate. wikipedia.orgscirp.org

If the cleavage of the propionate group is a rate-limiting step in the clearance of the molecule, a significant KIE would be observed. This would manifest as a slower rate of metabolism for this compound compared to its protium counterpart, potentially leading to a longer plasma half-life and altered pharmacokinetic profile. wikipedia.org Such studies are crucial for understanding inter-individual variability in drug metabolism, which can be influenced by genetic polymorphisms of metabolic enzymes.

Table 1: Hypothetical Pharmacokinetic Parameters Illustrating the Kinetic Isotope Effect This table presents a conceptual illustration of how deuterium substitution on the propionate moiety might influence the pharmacokinetic parameters of Dexamethasone 17-Propionate. The values are not derived from experimental data for this specific molecule but are based on established principles of the kinetic isotope effect on drug metabolism.

| Parameter | Dexamethasone 17-Propionate (Non-deuterated) | This compound (Deuterated) | Potential Implication of Deuteration |

| Metabolic Clearance (CLm) | High | Reduced | Slower rate of enzymatic breakdown of the propionate ester. |

| Plasma Half-life (t½) | Short | Increased | Longer residence time of the active drug in the body. |

| Area Under the Curve (AUC) | Standard | Increased | Greater overall drug exposure. |

| Formation of Metabolite X | Normal Rate | Slower Rate | Reduced formation of metabolites resulting from propionate cleavage. |

Molecular Interactions and Binding Dynamics: Influence of Deuterium Labeling

Dexamethasone and its esters exert their pharmacological effects by binding to specific intracellular glucocorticoid receptors (GR). patsnap.comwikipedia.org This binding event initiates a conformational change in the receptor, leading to its translocation to the nucleus, where it modulates gene expression. patsnap.comwikipedia.org The affinity of a ligand for its receptor is a key determinant of its potency.

However, subtle effects are possible. For instance, a C-D bond is slightly shorter than a C-H bond, which could minutely alter the conformation of the flexible propionate side chain. While typically negligible, such a change could, in theory, subtly influence the precise fit within the binding pocket. Studies on the glucocorticoid receptor have demonstrated high-affinity binding for dexamethasone, and it is anticipated that the deuterated propionate ester would exhibit a similarly high affinity. nih.gov Research using related corticosteroids like triamcinolone acetonide has also been employed to probe the kinetics of receptor activation, where deuterium substitution in the solvent (heavy water) was shown to slow down the activation process, suggesting the involvement of hydrogen bond dynamics. tandfonline.comnih.gov

Table 2: Glucocorticoid Receptor Binding Affinities of Related Steroids This table provides context by showing the binding affinities of various glucocorticoids for their receptors. It illustrates the high affinity characteristic of this class of compounds. The affinity for this compound is expected to be in a similar high-affinity range.

| Compound | Receptor Type | Dissociation Constant (Kd) | Reference Compound |

| Dexamethasone | Type II (Glucocorticoid) | ~0.83 nM | Aldosterone |

| Aldosterone | Type I (Mineralocorticoid) | ~0.46 nM | N/A |

| Triamcinolone Acetonide | Glucocorticoid | High Affinity | N/A |

| Cortisol | Glucocorticoid | Moderate Affinity | N/A |

While equilibrium binding affinity may not be significantly affected, deuterium labeling can be a powerful tool for investigating the dynamics of molecular interactions and conformational stability. Hydrogen/deuterium exchange mass spectrometry (HXMS) is a technique used to probe the conformational dynamics of proteins, including ligand-induced changes in receptors. nih.govresearchgate.net In HXMS, the exchange rates of backbone amide hydrogens with deuterium from a solvent are measured. Regions of the protein that are protected from the solvent, such as the core of the ligand-binding pocket or interfaces of protein-protein interaction, will exhibit slower exchange rates. nih.gov

Studies on the glucocorticoid receptor's ligand-binding domain have utilized HXMS to map conformational changes upon binding with agonists like dexamethasone versus antagonists. nih.govresearchgate.net These studies reveal how ligand binding stabilizes specific regions of the receptor, which is crucial for subsequent interactions with coactivator or corepressor proteins and, ultimately, for modulating gene transcription. nih.gov

Applications of Dexamethasone 17 Propionate D5 As a Reference Material in Quality Control and Research Standards

Utilization as a Certified Reference Material for Analytical Method Development

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. Certified Reference Materials (CRMs) are essential in this process for method validation, calibration, and ensuring the traceability of measurements. Dexamethasone (B1670325) 17-Propionate-d5, as a stable isotope-labeled (SIL) internal standard, is particularly crucial for developing quantitative assays for corticosteroids.

During method development for quantifying trace levels of drugs or their impurities in complex matrices (e.g., plasma, pharmaceutical formulations), an internal standard is used to correct for variability in sample preparation and instrument response. The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Dexamethasone 17-Propionate-d5 fulfills this role perfectly for the analysis of Dexamethasone 17-Propionate and other related steroids. Its retention time in chromatography is nearly identical to the non-deuterated analyte, but its mass is shifted by five daltons due to the deuterium (B1214612) atoms, allowing for clear differentiation by a mass spectrometer.

In a study detailing the degradation of Dexamethasone in an aqueous medium, a similar deuterated standard, Dexamethasone-d4 (B1163419), was employed as an internal standard for LC-MS/MS analysis. researchgate.net This allowed for the precise quantification of 13 major degradation products by compensating for potential matrix effects and procedural losses during sample workup. researchgate.net The use of this compound in method development follows the same principle, ensuring the resulting method is accurate, precise, and specific as per ICH guidelines. ijirt.orgasianpubs.orgresearchgate.net

Validation parameters for analytical methods, such as those developed for Dexamethasone, demonstrate the rigor required and the role a reliable standard plays.

Table 1: Typical Validation Parameters for HPLC Methods Analyzing Dexamethasone Data compiled from multiple sources. ijirt.orgijnrd.orgnih.govscielo.br

| Parameter | Typical Finding | Significance |

| Linearity (r²) | > 0.999 | Indicates a direct and proportional response of the detector to analyte concentration. |

| Accuracy (% Recovery) | 98.6% - 105.8% | Demonstrates the closeness of the measured value to the true value. |

| Precision (RSD) | < 2% | Shows the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) | 0.008 - 0.537 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |

| Limit of Quantitation (LOQ) | 0.025 - 1.627 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

Role in Inter-laboratory Comparison Studies and Method Harmonization

Inter-laboratory comparison studies, also known as proficiency testing, are critical for evaluating the performance of different laboratories and ensuring the consistency and comparability of analytical results. Method harmonization aims to reduce variability between different analytical procedures used to measure the same analyte. In both endeavors, CRMs are indispensable.

A stable, well-characterized CRM like this compound serves as a common, unbiased reference point for all participating laboratories. By providing each lab with an identical, high-purity standard, any significant variations in results can be attributed to differences in methodology, instrumentation, or laboratory practice rather than the standard itself. This allows for a fair and accurate assessment of a laboratory's competence and helps identify sources of analytical error.

While specific proficiency testing schemes explicitly listing this compound are not detailed in readily available literature, the fundamental purpose of any CRM is to support such quality assurance programs. Its use enables laboratories to validate their measurement capabilities and ensures that different analytical methods—whether in-house developed or compendial—produce equivalent and reliable data. This harmonization is vital for regulatory compliance, global trade, and patient safety in the pharmaceutical industry.

Stability Studies of this compound as an Analytical Standard

The stability of an analytical standard is paramount; any degradation of the standard would lead to inaccurate quantification of the target analyte. Therefore, the stability of this compound must be thoroughly understood under various storage and handling conditions. This is typically assessed through forced degradation studies, which are a key component of developing stability-indicating analytical methods.

Forced degradation studies on the parent compound, Dexamethasone, have been extensively performed to identify potential degradation products and establish degradation pathways. asianpubs.orgresearchgate.net These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines. asianpubs.org

Table 2: Forced Degradation Conditions and Findings for Dexamethasone Data compiled from published stability-indicating methods. ijirt.orgasianpubs.org

| Stress Condition | Reagent/Parameter | Duration | Observation |

| Acid Hydrolysis | 0.1N HCl | 30 minutes | Degradation observed |

| Base Hydrolysis | 0.1N NaOH | 30 minutes | Degradation observed |

| Oxidative | 3% H₂O₂ | 30 minutes | Degradation observed |

| Thermal | 60°C | 24 hours | Degradation observed |

| Humidity | 75% RH | 15 hours | Degradation observed |

The stability profile of this compound is expected to be very similar to its non-deuterated counterpart, as deuterium substitution does not typically alter the fundamental chemical reactivity of the molecule. However, specific stability testing of the deuterated standard itself is required to confirm its shelf-life and establish appropriate storage conditions (e.g., temperature, protection from light) to ensure its integrity as a CRM. The results of such studies confirm that the standard remains within its specified purity and concentration levels over time, guaranteeing its reliability for quantitative analysis.

Application in Impurity Profiling and Degradation Studies of Related Steroids

One of the most critical applications of this compound is in the identification and quantification of process-related impurities and degradation products of Dexamethasone and similar steroids. Regulatory agencies require thorough impurity profiling to ensure the safety and efficacy of pharmaceutical products.

Corticosteroids can degrade through various mechanisms. scirp.org One common pathway is the Mattox rearrangement, an acid-catalyzed β-elimination of water from the side chain, which leads to the formation of enol aldehydes. scirp.org Another significant degradation product of Dexamethasone is 17-oxo-Dexamethasone, formed via oxidation. researchgate.netresearchgate.net Dexamethasone 17-Propionate itself is a known impurity. synthinkchemicals.com

In these studies, this compound is used as an internal standard to construct calibration curves and accurately quantify the levels of these impurities, even at very low concentrations. The use of a stable isotope-labeled standard is particularly advantageous in impurity analysis as it co-elutes with the target analyte, providing the most effective correction for any analytical variability. This ensures that the reported levels of impurities are accurate, allowing manufacturers to control their processes and meet stringent regulatory limits. The development of a validated, stability-indicating HPLC method for Dexamethasone, for instance, allows for the separation of the active pharmaceutical ingredient from its major process impurities and degradation products, a process reliant on high-quality reference standards. nih.gov

Future Horizons: Emerging Research and Applications for Deuterated Steroids

The strategic incorporation of deuterium into steroid molecules, such as in this compound, is paving the way for significant advancements across various scientific disciplines. These isotopic analogs offer unique properties that are being leveraged to refine analytical techniques, deepen our understanding of complex biological systems, and enhance the development of therapeutic agents. This article explores the future directions and burgeoning research avenues for deuterated steroids, with a specific focus on the potential of this compound.

Q & A

Q. What is the role of Dexamethasone 17-Propionate-d5 in analytical method validation for glucocorticoid quantification?

this compound is a deuterated analog of dexamethasone 17-propionate, primarily used as an internal standard in LC-MS/MS to improve quantification accuracy by compensating for matrix effects and instrument variability. Methodologically, researchers should:

- Prepare calibration curves using serial dilutions of the unlabeled compound, spiked with a fixed concentration of this compound.

- Validate precision, accuracy, and recovery rates across biological matrices (e.g., plasma, tissue homogenates) .

- Ensure chromatographic separation of isotopic analogs to avoid signal overlap, typically achieved via reversed-phase HPLC with a C18 column and methanol/water gradients .

Q. How does the deuteration position (17-propionate) affect the stability and pharmacokinetic studies of dexamethasone derivatives?

Deuteration at the 17-propionate ester group minimizes isotopic interference with metabolic pathways while maintaining structural integrity. Stability studies require:

Q. What are the key purity criteria for this compound in preclinical research?

Purity is critical to avoid confounding experimental results. Researchers should:

- Verify isotopic purity (>98% deuterium incorporation) via high-resolution mass spectrometry (HRMS).

- Screen for related impurities (e.g., residual non-deuterated dexamethasone propionate, 21-propionate isomers) using HPLC-UV with a photodiode array detector, referencing pharmacopeial guidelines for glucocorticoid impurities .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in deuterated dexamethasone metabolite identification across studies?

Contradictory metabolite reports often arise from variations in sample preparation or analytical sensitivity. A robust workflow includes:

- Hypothesis-driven LC-MS/MS fragmentation : Compare collision-induced dissociation (CID) patterns of suspected metabolites with synthetic standards.

- Cross-validation with isotopically labeled tracers : Co-administer this compound and unlabeled dexamethasone in vivo to track metabolic pathways via isotopic ratio analysis .

- Multi-laboratory reproducibility tests : Harmonize protocols for liver microsome incubations (e.g., NADPH concentration, incubation time) to isolate methodological variables .

Q. What experimental strategies mitigate isotopic effects in deuterated dexamethasone studies when investigating glucocorticoid receptor (GR) binding affinity?

While deuterium is generally considered metabolically inert, kinetic isotope effects (KIEs) can alter ligand-receptor interaction kinetics. Researchers should:

Q. How can cross-study comparisons of this compound pharmacokinetics be standardized despite variability in dosing regimens?

To address variability:

- Adopt allometric scaling to normalize doses across species (e.g., mg/kg vs. mg/m²).

- Report time-averaged exposure parameters (AUC₀–t, Cmax) alongside study-specific variables (e.g., administration route, formulation).

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences in esterase-mediated hydrolysis rates .

Methodological Considerations for Data Contradiction Analysis

Q. What statistical approaches are recommended when reconciling conflicting data on the tissue distribution of this compound?

- Apply meta-regression to identify covariates (e.g., tissue homogenization methods, extraction solvents) influencing reported concentrations.

- Use Bland-Altman plots to assess agreement between studies, highlighting systematic biases in detection limits or recovery efficiencies .

Q. How should researchers validate the specificity of anti-dexamethasone antibodies in immunoassays when using this compound as a competitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.